molecular formula C21H25N5O2S B2416433 1,3-dimethyl-7-(3-methylphenyl)-5-{[2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione CAS No. 904270-34-4

1,3-dimethyl-7-(3-methylphenyl)-5-{[2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione

Cat. No.: B2416433
CAS No.: 904270-34-4
M. Wt: 411.52
InChI Key: JPWQLWRCUHVIRK-UHFFFAOYSA-N
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Description

1,3-dimethyl-7-(3-methylphenyl)-5-{[2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione is a complex organic compound characterized by its unique structure, which includes a pyrimidine core substituted with various functional groups

Preparation Methods

The synthesis of 1,3-dimethyl-7-(3-methylphenyl)-5-{[2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the pyrimidine core, followed by the introduction of the methyl, phenyl, and pyrrolidinyl groups. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1,3-dimethyl-7-(3-methylphenyl)-5-{[2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by others, often using reagents like halogens or nucleophiles.

Scientific Research Applications

1,3-dimethyl-7-(3-methylphenyl)-5-{[2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-7-(3-methylphenyl)-5-{[2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

1,3-dimethyl-7-(3-methylphenyl)-5-{[2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione can be compared with similar compounds such as:

    3-Pyrrolidinamine, 1-[(3-methoxyphenyl)methyl]-: This compound shares a similar pyrrolidinyl group but differs in other substituents.

    3-Pyrrolidinemethanol, 1-[(3-methylphenyl)methyl]-: Another related compound with a pyrrolidinyl group and a methylphenyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1,3-dimethyl-7-(3-methylphenyl)-5-(2-pyrrolidin-1-ylethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2S/c1-14-7-6-8-15(13-14)17-22-18-16(20(27)25(3)21(28)24(18)2)19(23-17)29-12-11-26-9-4-5-10-26/h6-8,13H,4-5,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPWQLWRCUHVIRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=C(C(=N2)SCCN4CCCC4)C(=O)N(C(=O)N3C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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